molecular formula C7H10O3 B3238330 Methyl 3-formylcyclobutane-1-carboxylate CAS No. 1410810-15-9

Methyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B3238330
CAS No.: 1410810-15-9
M. Wt: 142.15
InChI Key: LGQLZBUFWUZWAF-UHFFFAOYSA-N
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Description

Methyl 3-formylcyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is characterized by the presence of a formyl group (–CHO) and a carboxylate ester group (–COOCH₃) attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutane derivatives with formylating agents and esterification reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Methyl 3-carboxycyclobutane-1-carboxylate.

    Reduction: Methyl 3-hydroxycyclobutane-1-carboxylate.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formylcyclobutane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-formylcyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    Methyl 3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 3-carboxycyclobutane-1-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness: Methyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLZBUFWUZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198503
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410810-15-9
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-formylcyclobutane-1-carboxylate
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